Cas no 2229151-93-1 ((1-tert-butyl-4,4-difluorocyclohexyl)methanamine)

(1-tert-Butyl-4,4-difluorocyclohexyl)methanamine is a fluorinated cyclohexylamine derivative featuring a tert-butyl substituent at the 1-position and difluorination at the 4-position. The compound’s rigid cyclohexyl backbone, combined with the steric and electronic effects of the tert-butyl and fluorine groups, enhances its utility as a building block in medicinal chemistry and agrochemical synthesis. The difluorination improves metabolic stability and lipophilicity, while the tert-butyl group contributes to steric hindrance, potentially influencing selectivity in target interactions. This amine is particularly valuable for the development of bioactive molecules, where its structural features can modulate pharmacokinetic properties or serve as a key intermediate in complex synthetic routes.
(1-tert-butyl-4,4-difluorocyclohexyl)methanamine structure
2229151-93-1 structure
Product Name:(1-tert-butyl-4,4-difluorocyclohexyl)methanamine
CAS No:2229151-93-1
MF:C11H21F2N
MW:205.287950277328
CID:6019580
PubChem ID:165841410
Update Time:2025-05-25

(1-tert-butyl-4,4-difluorocyclohexyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-tert-butyl-4,4-difluorocyclohexyl)methanamine
    • EN300-1950318
    • 2229151-93-1
    • Inchi: 1S/C11H21F2N/c1-9(2,3)10(8-14)4-6-11(12,13)7-5-10/h4-8,14H2,1-3H3
    • InChI Key: GMCKYCYJERSSBZ-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CN)(CC1)C(C)(C)C)F

Computed Properties

  • Exact Mass: 205.16420600g/mol
  • Monoisotopic Mass: 205.16420600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

(1-tert-butyl-4,4-difluorocyclohexyl)methanamine Pricemore >>

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Additional information on (1-tert-butyl-4,4-difluorocyclohexyl)methanamine

Introduction to (1-tert-butyl-4,4-difluorocyclohexyl)methanamine and Its Significance in Modern Chemical Research

(1-tert-butyl-4,4-difluorocyclohexyl)methanamine, with the CAS number 2229151-93-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains. The presence of both fluorine atoms and a tert-butyl group contributes to its distinct chemical properties, making it a valuable candidate for further investigation.

The structural composition of (1-tert-butyl-4,4-difluorocyclohexyl)methanamine involves a cyclohexane ring substituted with fluorine atoms at the 4-position and a methylamine group attached at the 1-position. The introduction of fluorine atoms enhances the compound's electronic properties, influencing its reactivity and interaction with biological systems. This modification is particularly noteworthy in the context of drug design, where fluorine atoms are frequently employed to improve metabolic stability and binding affinity.

In recent years, there has been a growing interest in the development of novel compounds with enhanced pharmacological properties. The structural features of (1-tert-butyl-4,4-difluorocyclohexyl)methanamine make it an attractive candidate for further exploration in this regard. Specifically, the combination of the tert-butyl group and the fluorinated cyclohexane ring suggests potential applications in the synthesis of bioactive molecules. These structural elements can influence both the physical properties of the compound and its interactions with biological targets.

One of the most compelling aspects of (1-tert-butyl-4,4-difluorocyclohexyl)methanamine is its potential role in medicinal chemistry. The presence of fluorine atoms has been well-documented to enhance the bioavailability and metabolic stability of pharmaceuticals. Additionally, the tert-butyl group can serve as a steric shield, protecting critical functional groups from unwanted reactions. These features make this compound a promising candidate for the development of new therapeutic agents.

Recent studies have begun to explore the synthetic pathways for (1-tert-butyl-4,4-difluorocyclohexyl)methanamine, aiming to optimize its production and purification. The synthesis of fluorinated compounds often presents unique challenges due to the reactivity and sensitivity of fluorine atoms. However, advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one with high precision. These efforts are crucial for ensuring that researchers have access to high-quality starting materials for their investigations.

The applications of (1-tert-butyl-4,4-difluorocyclohexyl)methanamine extend beyond pharmaceuticals into other areas of chemical research. For instance, its unique structural properties make it a suitable candidate for use as an intermediate in organic synthesis. The ability to functionalize both the fluorinated ring and the amine group provides chemists with a versatile platform for creating more complex molecules. This versatility is particularly valuable in industries where custom synthesis is required.

In conclusion, (1-tert-butyl-4,4-difluorocyclohexyl)methanamine represents a significant advancement in chemical research. Its unique structural features and potential applications make it a compound of great interest to scientists working in both academia and industry. As research continues to uncover new synthetic methods and applications, this molecule is poised to play an important role in shaping the future of chemical and pharmaceutical innovation.

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